(5-Hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(4-methylphenyl)methanone

Medicinal Chemistry Structure-Activity Relationship Thienopyridazine

This compound is a poly-substituted thieno[2,3-c]pyridazine derivative characterized by a 5-hydroxy group, 3,4-diphenyl substitution, and a 6-(4-methylbenzoyl) moiety. It belongs to a class of fused heterocycles that have been investigated for anticancer and antimicrobial activities.

Molecular Formula C26H18N2O2S
Molecular Weight 422.5 g/mol
Cat. No. B15284196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(4-methylphenyl)methanone
Molecular FormulaC26H18N2O2S
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=C(C3=C(C(=NN=C3S2)C4=CC=CC=C4)C5=CC=CC=C5)O
InChIInChI=1S/C26H18N2O2S/c1-16-12-14-19(15-13-16)23(29)25-24(30)21-20(17-8-4-2-5-9-17)22(27-28-26(21)31-25)18-10-6-3-7-11-18/h2-15,30H,1H3
InChIKeyZARZEFOJGOQNAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(4-methylphenyl)methanone: Core Chemical Identity and Research Context


This compound is a poly-substituted thieno[2,3-c]pyridazine derivative characterized by a 5-hydroxy group, 3,4-diphenyl substitution, and a 6-(4-methylbenzoyl) moiety. It belongs to a class of fused heterocycles that have been investigated for anticancer and antimicrobial activities. The molecular formula is C26H18N2O2S with a molecular weight of 422.5 g/mol . Its structure closely relates to other 6-substituted thieno[2,3-c]pyridazine-5-ols, including the unsubstituted phenyl analog and the 6-acetyl derivative used as key intermediates in medicinal chemistry research [1].

Structural Nuance of (5-Hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(4-methylphenyl)methanone: Why Analogs Are Not Direct Replacements


The presence of the 4-methylphenyl group at the 6-position introduces distinct electronic and steric properties that differentiate it from unsubstituted phenyl or acetyl analogs. In the broader class of thieno[2,3-c]pyridazines, minor structural modifications at the 6-position have been shown to profoundly affect anticancer potency; for example, the 6-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) derivative (15b) demonstrated broad-spectrum activity with a GI50 full panel MG-MID of −5.4 μM, while other 6-substituted analogs in the same series showed selective or reduced activity [1]. Therefore, the specific 4-methylbenzoyl substitution cannot be assumed to behave identically to closely related compounds, and generic substitution without direct comparative data risks compromising experimental reproducibility or biological outcome.

Quantitative Differentiation Evidence for (5-Hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(4-methylphenyl)methanone Against Closest Analogs


Structural Comparison with the Unsubstituted Phenyl Analog (6-Benzoyl Derivative)

The target compound differs from the closely related (5-hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(phenyl)methanone by the presence of a para-methyl group on the 6-benzoyl ring. This modification is predicted to increase lipophilicity (calculated logP difference approx. +0.5 based on additive fragment methods) and alter steric bulk, which could influence target binding and pharmacokinetic profile . No direct head-to-head biological comparison between these two exact compounds has been published.

Medicinal Chemistry Structure-Activity Relationship Thienopyridazine

Anticancer Activity Class Comparison with 6-(Oxadiazolyl) Analog 15b

A structurally related compound, 5-hydroxy-3,4-diphenyl-6-(5-(4-chlorophenyl)-[1,3,4]oxadiazol-2-yl)-thieno[2,3-c]pyridazine (15b), exhibited broad-spectrum anticancer activity in the NCI-60 cell line panel with a GI50 full panel MG-MID of −5.4 μM [1]. The target compound, bearing a 4-methylbenzoyl moiety in place of the oxadiazole, has not been tested in this assay, but the class-level inference suggests that substitution at the 6-position is a critical determinant of potency. Direct comparative data are absent.

Anticancer NCI-60 Cytotoxicity

Synthetic Versatility Compared to 6-Acetyl Derivative

The target compound's 6-(4-methylbenzoyl) group offers a distinct handle for further chemical transformations (e.g., reduction, Grignard addition, condensation) that differ from the 6-acetyl derivative (1b). The 6-acetyl-3,4-diphenyl-5-hydroxythieno[2,3-c]pyridazine (1b) has been employed as a precursor for various heterocyclic syntheses, demonstrating the utility of 6-ketone intermediates [1]. The 4-methylbenzoyl analog provides an aryl ketone with different electronic and steric properties, potentially enabling access to a different chemical space.

Synthetic Chemistry Building Block Derivatization

Antimicrobial Activity Class Reference

Thieno[2,3-c]pyridazine derivatives have demonstrated in vitro antibacterial and antifungal activities against a range of microorganisms [1]. While the specific target compound has not been individually profiled, its close structural analogs within the same scaffold have shown promising inhibition against Gram-positive bacteria and fungi [2]. This class-level evidence supports the compound's potential for antimicrobial screening, though direct comparative MIC data are unavailable.

Antimicrobial Antibacterial Antifungal

High-Value Application Scenarios for (5-Hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(4-methylphenyl)methanone Based on Established Evidence


Structure-Activity Relationship (SAR) Probe for 6-Position Modification in Thienopyridazine Anticancer Agents

Given that the 6-substituent profoundly influences anticancer activity in this class, this compound serves as a critical SAR probe to map the steric and electronic requirements of the 6-position. It can be directly compared with the 6-benzoyl, 6-acetyl, and 6-oxadiazolyl analogs to delineate the contribution of the 4-methylphenyl group to cytotoxicity and selectivity in the NCI-60 panel or other cancer cell line models [1].

Synthetic Building Block for Diversification into Novel Heterocyclic Libraries

The 6-(4-methylbenzoyl) moiety provides a reactive ketone handle for condensation reactions, enabling the synthesis of hydrazones, oximes, and heterocyclic-fused derivatives not readily accessible from the 6-acetyl or 6-carboxylate precursors. This compound can be employed to generate libraries of novel thienopyridazine derivatives for biological screening [1].

Lipophilicity-Modulated Pharmacokinetic Optimization Studies

The addition of the para-methyl group relative to the unsubstituted phenyl analog increases predicted lipophilicity by approximately 0.5 logP units, making this compound a useful tool for studying the impact of incremental lipophilicity changes on membrane permeability, metabolic stability, and off-target binding within the thienopyridazine chemotype [1].

Quote Request

Request a Quote for (5-Hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(4-methylphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.